molecular formula C18H14N2O6S2 B12026702 2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12026702
M. Wt: 418.4 g/mol
InChI Key: DBOXGNDYMJFDSO-OQLLNIDSSA-N
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Description

2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions One common synthetic route includes the condensation of 3-nitrobenzaldehyde with furan-2-carbaldehyde to form a Schiff base, which is then cyclized with thiourea to yield the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under mild conditions.

    Substitution: The furan ring and thiazolidinone moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with various molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The thiazolidinone moiety can modulate inflammatory pathways, reducing inflammation and potentially exerting anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]acetic acid
  • 2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]propanoic acid

Uniqueness

Compared to similar compounds, 2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid exhibits unique properties due to the presence of the butanoic acid side chain, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H14N2O6S2

Molecular Weight

418.4 g/mol

IUPAC Name

2-[(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C18H14N2O6S2/c1-2-13(17(22)23)19-16(21)15(28-18(19)27)9-12-6-7-14(26-12)10-4-3-5-11(8-10)20(24)25/h3-9,13H,2H2,1H3,(H,22,23)/b15-9+

InChI Key

DBOXGNDYMJFDSO-OQLLNIDSSA-N

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S

Origin of Product

United States

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